Methyl 4-(2-fluorophenoxy)butanoate
Description
Methyl 4-(2-fluorophenoxy)butanoate is an organic compound characterized by a butanoate ester backbone substituted with a 2-fluorophenoxy group. Its molecular structure combines a methyl ester moiety with a fluorinated aromatic ring, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
methyl 4-(2-fluorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-14-11(13)7-4-8-15-10-6-3-2-5-9(10)12/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHGOMVMNRMMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-fluorophenoxy)butanoate typically involves the esterification of 4-(2-fluorophenoxy)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-fluorophenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-(2-fluorophenoxy)butanoic acid.
Reduction: 4-(2-fluorophenoxy)butanol.
Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Methyl 4-(2-fluorophenoxy)butanoate is extensively used as an intermediate in organic synthesis. It plays a crucial role in the development of pharmaceuticals and agrochemicals due to its reactive functional groups.
Pharmaceutical Development
- Mechanism of Action : The compound is investigated for its potential as a precursor in synthesizing bioactive molecules. It has been shown to interact with specific enzyme pathways, making it a candidate for drug development targeting various diseases.
- Case Study : Research has indicated that derivatives of this compound exhibit selective activity against G-protein coupled receptors, which are critical in many therapeutic areas, including metabolic disorders and cancer treatment .
Agrochemical Applications
- The compound is also explored for its herbicidal properties. Its fluorinated structure enhances its stability and efficacy as an agrochemical agent, potentially leading to the development of more effective herbicides.
Biological Research
In biological contexts, this compound is utilized to study the effects of halogenated compounds on cellular processes.
Cellular Interaction Studies
- The compound can bind to various biomolecules, influencing their activity. For instance, it may inhibit certain enzyme activities by occupying active sites, thereby preventing substrate binding .
- Research Findings : Studies have demonstrated that modifications to the phenoxy group can significantly alter the compound's biological activity, leading to enhanced or diminished effects on target cells .
Material Science
This compound's unique chemical properties make it valuable in material science.
Mechanism of Action
The mechanism of action of Methyl 4-(2-fluorophenoxy)butanoate involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with various enzymes and receptors, influencing their activity and leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Other Functional Groups
- Fluorine Substituent: The presence of fluorine at the 2-position of the phenoxy group (as in Methyl 4-(2-fluorophenoxy)butanoate) introduces strong electron-withdrawing effects, enhancing the compound's polarity and influencing its reactivity in nucleophilic substitutions or aromatic electrophilic reactions .
- Methoxy and Formyl Groups: Compounds like Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate () feature electron-donating methoxy (-OCH₃) and electron-withdrawing formyl (-CHO) groups.
Ester Group Variations: Methyl vs. Ethyl
- Methyl Ester: Methyl esters (e.g., Methyl 4-(hydroxyimino)butanoate, ) generally exhibit lower molecular weights and higher hydrophilicity compared to ethyl esters. This impacts solubility and bioavailability. For instance, this compound (estimated molecular weight ~216.2 g/mol) is lighter than its ethyl analog (C₁₂H₁₃FO₃, ~230.2 g/mol) .
- Ethyl Ester: Ethyl esters, such as Ethyl 4-(2-fluorophenoxy)butanoate (), may offer improved lipophilicity, enhancing membrane permeability in biological systems. However, they are more prone to steric hindrance in hydrolysis reactions compared to methyl esters .
Structural Analogues with Additional Functional Groups
- Amino and Methoxyphenyl Groups: Compounds like Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f, ) incorporate amino (-NH-) and methoxyphenyl groups. These additions introduce hydrogen-bonding capabilities and π-π stacking interactions, which are absent in this compound. Such features can enhance binding affinity in receptor-ligand interactions .
- Hydroxyimino Group: Methyl 4-(hydroxyimino)butanoate () contains a hydroxyimino (-NOH) substituent, enabling tautomerism and chelation with metal ions. This contrasts with the inert fluorophenoxy group in the target compound, which lacks such reactivity .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: this compound would exhibit C=O ester stretching at ~1700–1750 cm⁻¹ and C-F vibrations near 1100 cm⁻¹. Comparatively, analogs with formyl groups (e.g., ) show additional C=O aldehyde stretches (~1720 cm⁻¹) .
- NMR Spectroscopy: The fluorine atom in this compound induces deshielding of adjacent protons, causing distinct splitting patterns in ¹H NMR. Ethyl esters (e.g., 4c, ) display characteristic triplet signals for ethyl CH₂ groups at ~1.2–1.4 ppm .
Biological Activity
Methyl 4-(2-fluorophenoxy)butanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a butanoate moiety linked to a phenoxy group that contains a fluorine atom. The presence of the fluorine atom enhances its lipophilicity and may influence its interactions with biological targets.
The biological activity of this compound is primarily mediated through its interactions with specific enzymes, particularly cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the biotransformation of various compounds. The compound has been shown to either inhibit or activate these enzymes, thereby influencing metabolic pathways and cellular responses .
Enzyme Interaction
- Cytochrome P450 : this compound interacts with cytochrome P450, which can lead to alterations in metabolic processes. This interaction may result in changes in drug efficacy and toxicity profiles, making it significant for pharmacological applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Cellular Effects : The compound has been observed to modulate cell signaling pathways, including the MAPK/ERK pathway, which is pivotal for cell proliferation and differentiation. This modulation can lead to significant changes in gene expression and cellular metabolism .
- Anticancer Potential : In studies involving derivatives of this compound, it was found that certain analogs possess inhibitory effects on cancer-related pathways, specifically targeting receptor tyrosine kinases such as c-Met and VEGFR-2. For instance, some derivatives demonstrated IC50 values in the low micromolar range against these targets, indicating potential as anticancer agents .
Study 1: Enzyme Activity Modulation
A study investigated the effects of this compound on cytochrome P450 activity. Results showed that the compound could significantly inhibit the enzyme's action, leading to altered metabolism of co-administered drugs. This finding highlights the need for careful consideration in drug development involving this compound .
Study 2: Anticancer Activity
In a recent study focused on developing dual inhibitors for c-Met and VEGFR-2, this compound derivatives were synthesized and tested. One derivative exhibited promising results with IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, indicating strong potential for further development as an anticancer therapeutic agent .
Research Findings Summary
| Study | Target | IC50 Value | Remarks |
|---|---|---|---|
| Study on Cytochrome P450 | Cytochrome P450 | N/A | Significant inhibition observed |
| Anticancer Study | c-Met | 0.11 µM | Strong inhibitor potential |
| Anticancer Study | VEGFR-2 | 0.19 µM | Strong inhibitor potential |
Q & A
Basic: What synthetic methodologies are optimal for preparing Methyl 4-(2-fluorophenoxy)butanoate, and how can intermediates be characterized?
Methodological Answer:
A common approach involves esterification of 4-(2-fluorophenoxy)butanoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Key intermediates like 4-(2-fluorophenoxy)butanoic acid can be synthesized via nucleophilic substitution between 2-fluorophenol and γ-butyrolactone, followed by hydrolysis. Intermediate purity should be verified via thin-layer chromatography (TLC) and melting point analysis. For final product characterization, use ¹H/¹³C NMR to confirm ester formation (e.g., methyl ester peak at ~3.6 ppm) and FT-IR to validate C=O stretching (~1740 cm⁻¹) .
Basic: How can researchers confirm the structural identity of this compound using spectroscopic and computational tools?
Methodological Answer:
- NMR Spectroscopy : Compare experimental ¹H NMR data with simulated spectra from computational tools (e.g., ACD/Labs or ChemDraw). The 2-fluorophenyl group shows distinct splitting patterns (e.g., meta-fluorine coupling in aromatic protons).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass (C₁₁H₁₃FO₃: ~212.0848 g/mol).
- InChIKey Validation : Cross-reference the compound’s InChIKey (e.g., GROIZFGOAFTUNT-UHFFFAOYSA-N, as in related esters ) with databases like PubChem to confirm structural consistency.
Advanced: How does the 2-fluorophenoxy substituent influence the compound’s reactivity and biological interactions compared to non-fluorinated analogs?
Methodological Answer:
The fluorine atom’s electronegativity enhances the electron-withdrawing effect on the phenyl ring, altering:
- Reactivity : Increased susceptibility to nucleophilic aromatic substitution at the ortho/para positions.
- Biological Activity : Fluorine’s hydrophobic effect may improve membrane permeability. To study this, synthesize analogs (e.g., chloro or methyl substituents) and compare pharmacokinetic parameters (e.g., logP via shake-flask method) .
Advanced: How should researchers address contradictory data in biological activity studies (e.g., antimicrobial assays)?
Methodological Answer:
Contradictions may arise from:
- Solubility Issues : The ketone/ester groups (see related compound in ) may affect solubility. Use co-solvents (e.g., DMSO:PBS mixtures) and validate via dynamic light scattering (DLS).
- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC) across labs. Include positive controls (e.g., ciprofloxacin) and statistical validation (e.g., ANOVA with post-hoc tests).
Intermediate-Level: What analytical techniques are recommended for assessing purity and quantifying impurities in this compound?
Methodological Answer:
- HPLC-DAD/UV : Use a C18 column (e.g., Agilent Zorbax) with a gradient of acetonitrile/water. Compare retention times with spiked impurities (e.g., unreacted 2-fluorophenol).
- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed acid form) via multiple reaction monitoring (MRM). Reference pharmacopeial guidelines for impurity thresholds (e.g., ICH Q3A) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for target engagement?
Methodological Answer:
- Scaffold Modification : Syntesterize derivatives with varying ester groups (e.g., ethyl, tert-butyl) to study steric effects.
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., fluorophenyl moiety’s role in hydrophobic binding).
- In Silico Screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) .
Tables for Key Data
Table 1: Spectroscopic Signatures of this compound
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.6 (s, 3H, OCH₃), δ 6.8–7.2 (m, 4H, Ar-H) | |
| FT-IR | 1740 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O ester) | |
| HRMS (ESI+) | m/z 212.0848 [M+H]⁺ |
Table 2: Common Impurities and Detection Methods
| Impurity | Detection Method | Threshold (ICH Q3A) |
|---|---|---|
| 4-(2-fluorophenoxy)butanoic acid | LC-MS/MS (MRM) | ≤0.15% |
| 2-fluorophenol | HPLC-DAD (λ=254 nm) | ≤0.10% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
